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Protein Kinase Inhibitor -

Protein Kinase Inhibitor

Catalog Number: EVT-13918441
CAS Number:
Molecular Formula: C94H148N32O31
Molecular Weight: 2222.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein Kinase Inhibitor is any substance that inhibits protein kinase, an enzyme that catalyzes the addition of a phosphate group to a protein and is active in many diverse signaling pathways.
Source and Classification

Protein kinase inhibitors are classified based on their binding modes and structural characteristics. The primary classifications include:

  • Type I Inhibitors: Bind to the active conformation of the kinase.
  • Type II Inhibitors: Bind to an inactive conformation.
  • Type III Inhibitors: Bind allosterically, away from the ATP-binding site.
  • Type IV Inhibitors: Also allosteric but do not bind to either ATP or peptide substrate sites.
  • Type V Inhibitors: Bind to two different regions of the kinase domain (bivalent).
  • Type VI Inhibitors: Covalently bind to their target enzymes, providing a permanent inhibition effect .

These classifications help in understanding the mechanisms by which these inhibitors exert their effects and guide the design of new compounds.

Synthesis Analysis

The synthesis of protein kinase inhibitors can involve various methods depending on the specific compound being targeted. A common approach includes:

  1. Chemical Modification: Starting from known scaffolds, such as pyrazolopyrimidines, chemical modifications (e.g., substitution reactions) are performed to enhance potency and selectivity.
  2. Reactions: For instance, bromoacetone can be reacted with a nitrogen-containing base in a solvent like dimethylformamide to yield desired products with confirmed structures through nuclear magnetic resonance spectroscopy .

Other methods may include combinatorial chemistry and structure-based drug design, leveraging computational tools to optimize lead compounds based on existing structural data.

Molecular Structure Analysis

The molecular structure of protein kinases typically features two lobes connected by a hinge region. The N-terminal lobe contains a five-stranded β-sheet and several α-helices, while the C-terminal lobe is predominantly α-helical with additional β-sheets. Key structural motifs include:

  • Adenine-binding pocket: A conserved site where ATP binds.
  • Catalytic cleft: Formed by interactions between both lobes that facilitate substrate binding and phosphorylation .

Structural analysis often utilizes X-ray crystallography to elucidate the binding modes of inhibitors, revealing how they occupy critical regions within the kinase domain.

Chemical Reactions Analysis

Chemical reactions involving protein kinase inhibitors typically focus on their interactions with target kinases. For example:

  • Covalent Bond Formation: Some inhibitors form covalent bonds with specific residues in the active site of kinases, leading to irreversible inhibition. This process often involves a water-assisted mechanism that lowers activation energy barriers for reaction .
  • Selectivity Mechanisms: The design of selective inhibitors is challenging due to similarities in ATP-binding pockets across different kinases. Computational simulations can help predict reaction pathways and optimize inhibitor design based on kinetic profiles .
Mechanism of Action

The mechanism by which protein kinase inhibitors operate generally involves:

  1. Binding: Inhibitors bind to specific sites on the kinase, either at or near the ATP-binding pocket.
  2. Inhibition of Phosphorylation: By occupying these sites, they prevent ATP from binding or hinder substrate access, effectively blocking phosphorylation events that drive cellular signaling.

Data from biochemical assays often support these mechanisms by demonstrating dose-dependent inhibition of kinase activity in vitro .

Physical and Chemical Properties Analysis

The physical and chemical properties of protein kinase inhibitors vary widely but generally include:

  • Molecular Weight: Typically ranges from 300 to 600 Daltons for small molecule inhibitors.
  • Solubility: Many are designed to be soluble in aqueous solutions for biological applications.
  • Stability: Stability under physiological conditions is crucial; thus, many are optimized for resistance against metabolic degradation.

Analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time .

Applications

Protein kinase inhibitors have a broad range of applications in scientific research and medicine:

  • Cancer Therapy: Many approved drugs target specific kinases involved in tumor growth and survival (e.g., imatinib for chronic myeloid leukemia).
  • Autoimmune Diseases: Some inhibitors modulate immune responses by targeting kinases involved in T-cell activation.
  • Research Tools: They serve as valuable tools for studying cellular signaling pathways and elucidating disease mechanisms.

The ongoing development of new inhibitors continues to expand their therapeutic potential across various diseases .

Historical Evolution of Kinase Inhibitor Development

The conceptual foundation of protein kinase inhibitors (PKIs) began with Edmond Fischer and Edwin Krebs' Nobel Prize-winning work (1992) on reversible protein phosphorylation. They identified phosphorylase kinase (1955) and cAMP-dependent protein kinase (PKA, 1968), revealing kinases as central regulatory enzymes [1] [9]. The heat-stable PKA inhibitor (PKI), discovered as a contaminant in PKA preparations, became the first characterized kinase inhibitor, with its pseudo-substrate motif (IP20) sequenced in 1985 [1]. This established the paradigm of targeting kinase substrate-binding sites.

The 1980s–1990s saw pivotal technological advances: manual sequencing of v-Src (1980) and PKA (1981) enabled Margaret Dayhoff to recognize kinase evolutionary conservation, leading to the "kinome" concept [1]. By 2001, imatinib—developed as a PDGFR inhibitor but repurposed against BCR-Abl in chronic myeloid leukemia (CML)—became the first FDA-approved kinase inhibitor. Its success validated kinases as druggable targets and ignited rapid innovation [4] [10]. Subsequent generations addressed limitations:

  • 1st generation: ATP-competitive inhibitors (gefitinib/erlotinib for EGFR)
  • 2nd generation: Covalent binders overcoming resistance (afatinib for EGFR T790M)
  • 3rd generation: Mutation-specific agents (osimertinib for EGFR T790M/C797S) [3] [6]

Table 1: Generational Evolution of Small-Molecule Kinase Inhibitors

GenerationKey ExamplesTarget(s)Clinical Advance
1stImatinib, GefitinibBCR-Abl, EGFRFirst targeted kinase inhibition
2ndAfatinib, NilotinibEGFR, BCR-Abl T315IOvercoming gatekeeper mutations
3rdOsimertinib, LorlatinibEGFR T790M, ALK G1202RTargeting tertiary mutations & CNS penetration

As of 2024, over 120 kinase inhibitors are approved globally, with ~70 targeting cancers. The kinome—comprising 538 kinases—remains ~30% unexploited, indicating substantial growth potential [6] [10].

Fig. 1: Proportion of kinome families targeted by approved drugs. ~30% of kinases remain underexplored [6] [10].

Properties

Product Name

Protein Kinase Inhibitor

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid

Molecular Formula

C94H148N32O31

Molecular Weight

2222.4 g/mol

InChI

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1

InChI Key

AXOXZJJMUVSZQY-OCDBTFLZSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N

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